Product packaging for Adefovir-d4 Diphosphate Triethylamine Salt(Cat. No.:CAS No. 1346604-40-7)

Adefovir-d4 Diphosphate Triethylamine Salt

Cat. No.: B585410
CAS No.: 1346604-40-7
M. Wt: 538.364
InChI Key: CMMZUURGSBCDLQ-PBCJVBLFSA-N
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Description

Significance of Deuterated Nucleotide Analogs in Contemporary Chemical Biology and Analytical Chemistry

Deuterated nucleotide analogs are powerful tools in modern scientific research, offering unique advantages in the study of biological systems. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), imparts a greater mass to the molecule without significantly altering its chemical properties. This subtle change has profound implications for various analytical techniques.

In nuclear magnetic resonance (NMR) spectroscopy, for example, the use of deuterated analogs can simplify complex spectra, aiding in the structural elucidation of nucleic acids. nih.gov Furthermore, the difference in mass between the deuterated and non-deuterated compounds is readily detectable by mass spectrometry, making these analogs ideal internal standards for quantitative analysis. youtube.com This allows for more accurate and precise measurements of drug and metabolite concentrations in biological matrices.

Perhaps one of the most significant applications of deuterated compounds lies in the study of reaction mechanisms through the kinetic isotope effect (KIE). nih.govnih.gov The cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can determine whether a particular C-H bond cleavage is a rate-limiting step in a reaction. This has been instrumental in understanding the mechanisms of enzymes, including those involved in drug metabolism like cytochrome P450s. nih.gov

Overview of Adefovir (B194249) Diphosphate (B83284) as a Biochemical Intermediate and Research Probe

Adefovir dipivoxil is a prodrug that is administered orally and is rapidly converted in the body to adefovir. drugbank.com Adefovir itself is an acyclic nucleotide analog of adenosine (B11128) monophosphate. nih.gov For it to exert its antiviral effect, it must be phosphorylated by cellular kinases to its active form, adefovir diphosphate. drugbank.comsmpdb.ca

Adefovir diphosphate acts as a competitive inhibitor of viral DNA polymerase (reverse transcriptase). drugbank.com It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain. Once incorporated, it causes chain termination, thereby halting viral replication. smpdb.caclinpgx.org The inhibition constant (Ki) for adefovir diphosphate for Hepatitis B Virus (HBV) DNA polymerase is a potent 0.1 μM. drugbank.com

The intracellular concentration and half-life of adefovir diphosphate are critical determinants of its antiviral efficacy. Studies in primary human hepatocytes have shown that adefovir is efficiently phosphorylated, and the resulting adefovir diphosphate has a long intracellular half-life, ranging from 33 to 48 hours. nih.gov This prolonged intracellular presence contributes significantly to the sustained antiviral activity of the drug.

Rationale for Dedicated Academic Research on Adefovir-d4 (B562677) Diphosphate Triethylamine (B128534) Salt

The primary rationale for the dedicated research and synthesis of Adefovir-d4 Diphosphate Triethylamine Salt stems from its utility as a stable, isotopically labeled internal standard for quantitative bioanalysis. echemi.com In pharmacokinetic studies, where the accurate measurement of drug and metabolite levels in plasma, tissues, and cells is crucial, the use of a deuterated internal standard is the gold standard.

When analyzing samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound co-elutes with the non-deuterated adefovir diphosphate. However, due to its higher mass, it is detected at a different mass-to-charge ratio (m/z). nih.gov This allows it to serve as a precise internal reference for correcting variations in sample preparation and instrument response, leading to highly accurate and reliable quantification of the endogenous metabolite.

Furthermore, the availability of this deuterated standard opens up possibilities for more detailed investigations into the enzymology of adefovir phosphorylation and the mechanism of action of viral polymerases. For instance, it could be used to probe for a kinetic isotope effect in the incorporation of adefovir into viral DNA, providing deeper insights into the catalytic mechanism of the polymerase.

While specific synthetic schemes for this compound are not widely published, its preparation would logically follow established methods for the synthesis of adefovir and its analogs, incorporating a deuterated starting material in the synthetic pathway. nih.gov The triethylamine salt form enhances the stability and solubility of this highly polar diphosphate compound.

Properties

CAS No.

1346604-40-7

Molecular Formula

C14H29N6O10P3

Molecular Weight

538.364

IUPAC Name

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2;

InChI Key

CMMZUURGSBCDLQ-PBCJVBLFSA-N

SMILES

CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

Diphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]-methyl]_x000B_phosphonic Acid;  Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)_x000B_ethoxy-d4]methyl]phosphonic Acid;  PMEA-d4 Diphosphate; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies

Advanced Chemical Synthesis of Adefovir-d4 (B562677) Precursors and Intermediates

The synthesis of the adefovir (B194249) backbone typically begins with the alkylation of adenine (B156593) with a suitable electrophile. An improved and robust synthetic route to the phosphonate (B1237965) intermediate of adefovir has been developed to overcome challenges such as capricious yields and the use of problematic reagents like magnesium tert-butoxide. tandfonline.comnih.gov This improved method often involves the initial preparation of a key intermediate, 9-(2-hydroxyethyl)adenine.

A common route to this intermediate involves the reaction of adenine with ethylene (B1197577) carbonate in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov Subsequent steps involve the introduction of the phosphonate group. One strategy involves the base-mediated alkylation of 9-(2-hydroxyethyl)adenine with a tosylate-bearing phosphonate ester. tandfonline.comnih.gov However, to enhance yields and simplify the process, alternative electrophiles have been explored. The use of an iodide reagent, for instance, has been shown to afford higher yields under milder conditions. tandfonline.comnih.gov

Deuterium (B1214612) Incorporation Techniques at Specific Positions (e.g., C4)

The specific placement of deuterium atoms at the C4 position of the ethoxy side chain is a key feature of Adefovir-d4. While the search results did not yield a specific documented synthesis for Adefovir-d4 with deuterium at the C4 position, the introduction of deuterium at specific locations in a molecule is a well-established practice in medicinal chemistry. This is often achieved through the use of deuterated starting materials or through specific reduction or exchange reactions.

For the synthesis of Adefovir-d4, a plausible approach would involve the use of a deuterated precursor where the ethylene glycol moiety is already labeled with deuterium. For example, starting with commercially available ethylene glycol-d4, one could synthesize the necessary deuterated side chain for attachment to the adenine base.

Another general strategy for deuterium labeling involves H-D exchange reactions catalyzed by transition metals like palladium on carbon (Pd/C) in the presence of deuterium oxide (D2O). researchgate.net While this method is effective for certain positions on a molecule, achieving site-specific deuteration at a non-activated carbon like C4 of the adefovir side chain would require a carefully designed synthetic route starting from a deuterated precursor.

Phosphorylation Reactions for Diphosphate (B83284) Formation

Once the deuterated adefovir monophosphate (Adefovir-d4) is synthesized, the next critical step is the addition of a second phosphate (B84403) group to form the diphosphate. In biological systems, this conversion is carried out by cellular kinases. nih.gov However, for chemical synthesis, specific laboratory methods are employed.

A common and effective method for the synthesis of nucleotide diphosphates is the morpholidate method. tandfonline.commdpi.com This procedure involves activating the monophosphate as a phosphomorpholidate intermediate. This activated species is then reacted with a phosphate source, such as inorganic phosphate, to yield the diphosphate. A modified version of this method has been successfully used for the synthesis of PMEA diphosphate (adefovir diphosphate). tandfonline.comnih.govtandfonline.com

Another approach involves the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In this method, the nucleoside monophosphate is reacted with CDI to form a highly reactive phosphoimidazolide intermediate. This intermediate can then be treated with a phosphate salt to generate the diphosphate. researchgate.netsantiago-lab.com Reagents like phosphorus oxychloride (POCl3) can also be used for phosphorylation, though they are often less selective and may require the use of protecting groups. nih.govmdpi.comtandfonline.comorganic-chemistry.orgnih.gov

The general scheme for the diphosphorylation of Adefovir-d4 would involve the activation of the phosphonate group followed by reaction with a phosphate donor. The reaction conditions, including solvent, temperature, and stoichiometry, must be carefully controlled to maximize the yield of the desired diphosphate.

Triethylamine (B128534) Salt Formation and Purification Processes

Following the phosphorylation reaction, the resulting Adefovir-d4 diphosphate is typically isolated as a salt to improve its stability and handling characteristics. The triethylamine salt is a common choice due to its solubility in organic solvents, which facilitates purification. nih.gov

The formation of the triethylamine salt is generally achieved by neutralizing the acidic diphosphate with triethylamine. The purification of nucleotide analogues, including their triethylamine salts, often employs chromatographic techniques. Ion-exchange chromatography is a powerful method for separating nucleotides based on their charge. nih.govnih.govnih.govumich.eduresearchgate.net Anion-exchange chromatography, in particular, is well-suited for purifying negatively charged molecules like nucleotide diphosphates.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is another widely used technique. nih.gov For the purification of nucleotides, a volatile buffer system, such as triethylammonium (B8662869) bicarbonate (TEAB), is often used. nih.govresearchgate.netnih.gov The use of a volatile buffer is advantageous as it can be easily removed by lyophilization, yielding the purified product as the triethylammonium salt. nih.gov It is important to carefully control the purification conditions to avoid the loss of the triethylammonium cation, which can sometimes occur during chromatography or solvent evaporation. nih.govnih.gov

Stereochemical Control and Regioselectivity in Synthesis

For many nucleoside analogues, controlling the stereochemistry at chiral centers is crucial for biological activity. However, adefovir is an acyclic nucleoside phosphonate and does not possess a chiral center in its core structure. Therefore, stereochemical control in the traditional sense of enantioselective or diastereoselective synthesis is not a primary concern for the synthesis of the adefovir backbone itself.

However, regioselectivity is a critical aspect, particularly during the initial alkylation of the adenine base. Adenine has multiple potential sites for alkylation (N1, N3, N7, and N9). The desired product, adefovir, is the N9-alkylated isomer. The reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the ratio of N9 to N7 isomers. tandfonline.comnih.gov Studies have shown that the use of certain bases and solvents can favor the formation of the desired N9 regioisomer. tandfonline.comnih.gov For example, the use of a tetrabutylammonium (B224687) salt of adenine can facilitate alkylation and improve regioselectivity. tandfonline.comnih.gov

Scalability Considerations for Research Material Production

The synthesis of Adefovir-d4 Diphosphate Triethylamine Salt is primarily for research purposes, where quantities are typically in the milligram to gram scale. However, the scalability of the synthetic route is still an important consideration for producing sufficient material for extensive studies.

The improved synthetic routes for adefovir intermediates, which avoid problematic reagents and improve yields, are a significant step towards better scalability. tandfonline.comnih.gov For instance, the use of an iodide reagent in the alkylation step allows for reactions to be conducted on a 10-gram scale under milder conditions. tandfonline.comnih.gov

The purification methods, such as ion-exchange and preparative HPLC, can also be scaled up to handle larger quantities of material. The development of robust and scalable purification protocols is essential for the efficient production of high-purity this compound for research applications. nih.govchemrxiv.org

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Isotopic Purity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of Adefovir-d4 (B562677) Diphosphate (B83284) Triethylamine (B128534) Salt. This technique provides detailed information about the atomic arrangement within the molecule, confirms the precise location of the deuterium labels, and allows for the quantification of isotopic enrichment. A multi-nuclear NMR approach, including ¹H, ³¹P, ²H, and ¹³C NMR, is typically employed for a comprehensive characterization.

In ¹H NMR, the absence of signals in the ethyl chain region where protons have been replaced by deuterium provides the primary confirmation of successful deuteration. The integration of the remaining proton signals, particularly those of the adenine (B156593) base and the triethylamine counter-ion, relative to a certified internal standard, allows for a quantitative assessment of the compound's purity.

For a more direct and accurate determination of isotopic purity, ²H (Deuterium) NMR spectroscopy is utilized. This method directly detects the deuterium nuclei, yielding a spectrum that confirms the position of the labels and allows for the calculation of the deuterium enrichment level. nih.gov This is especially critical for highly deuterated compounds where residual proton signals in ¹H NMR may be too weak for accurate quantification. nih.gov A combination of quantitative ¹H and ²H NMR can provide a highly accurate determination of the isotopic abundance. wikipedia.org

³¹P NMR spectroscopy is crucial for characterizing the diphosphate moiety. A proton-decoupled ³¹P NMR spectrum of Adefovir-d4 Diphosphate would be expected to show distinct signals corresponding to the α-phosphonate and the β-phosphate groups. The chemical shifts and coupling constants (J-P-P) are characteristic of the diphosphate structure and are sensitive to the pH and ionic strength of the solution. philadelphia.edu.josnscourseware.org

Table 1: Representative Multi-Nuclear NMR Data for Adefovir-d4 Diphosphate Triethylamine Salt

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H ~8.2 s Adenine-H8
¹H ~8.1 s Adenine-H2
¹H ~6.5 br s Adenine-NH₂
¹H ~4.3 t P-CH₂-O
¹H ~3.1 q N-CH₂ (Triethylamine)
¹H ~1.2 t CH₃ (Triethylamine)
³¹P ~10 d Pα (Phosphonate)
³¹P ~ -5 d Pβ (Phosphate)
²H ~3.9 m O-CD₂
¹³C ~156 s Adenine-C6
¹³C ~152 s Adenine-C2
¹³C ~149 s Adenine-C4
¹³C ~140 s Adenine-C8
¹³C ~118 s Adenine-C5

Note: Chemical shifts are approximate and can vary based on solvent, pH, and concentration. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, 'br s' denotes broad singlet.

Tandem Mass Spectrometry (MS/MS) for Isotopic Confirmation and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the detailed structural characterization of this compound. It provides definitive confirmation of the molecular weight, verifies the isotopic composition, and elucidates the molecular structure through controlled fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly crucial for accurately determining the mass of the deuterated compound and its various isotopologues. bibliotekanauki.pl

Isotopic Confirmation: The primary MS scan is used to determine the mass-to-charge ratio (m/z) of the intact molecular ion. For Adefovir-d4 Diphosphate, the molecular ion will exhibit a mass increase of approximately 4 Da compared to its non-deuterated counterpart, directly confirming the incorporation of the four deuterium atoms. HRMS can resolve the signals from different isotopologues (molecules with fewer than four deuterium atoms), allowing for the calculation of isotopic purity by comparing the relative abundances of the D0 to D4 species. wikipedia.orgbibliotekanauki.pl This provides a precise measure of the deuteration level in the sample.

Structural Elucidation: In the MS/MS experiment, the precursor molecular ion of Adefovir-d4 Diphosphate is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions (fragments). The analysis of these fragments provides a molecular fingerprint that confirms the connectivity of the atoms.

Key fragmentation pathways for adefovir (B194249) and its nucleotide analogues are well-established and include: nih.govnih.gov

Cleavage of the Pyrophosphate Linkage: Loss of the terminal phosphate (B84403) group (-PO₃) or the pyrophosphate moiety.

Side Chain Fragmentation: Cleavage of the C-O and C-P bonds within the phosphonylmethoxyethyl side chain. nih.gov

Adenine Base Fragmentation: Characteristic fragmentation of the purine (B94841) ring structure.

Crucially, the deuterium labels on the ethyl portion of the side chain serve as a powerful diagnostic tool. Any fragment ion that retains this deuterated moiety will have a mass 4 Da higher than the corresponding fragment from unlabeled adefovir. This allows for the precise localization of the deuterium atoms within the molecule, corroborating the findings from NMR spectroscopy. The presence of the triethylamine salt is also confirmed by its own characteristic ion in the mass spectrum.

Table 2: Predicted MS/MS Fragmentation Data for Adefovir-d4 Diphosphate (Negative Ion Mode)

Precursor Ion (m/z) Product Ion (m/z) Mass Loss (Da) Proposed Fragment Identity
[M-H]⁻ [M-H - 79.97]⁻ 79.97 Loss of terminal phosphate (PO₃)
[M-H]⁻ [M-H - 159.93]⁻ 159.93 Loss of pyrophosphate (H₂P₂O₆)
[M-H]⁻ [M-H - 177.94]⁻ 177.94 Loss of pyrophosphoric acid (H₄P₂O₇)
[M-H]⁻ [Adenine - H]⁻ - Adenine anion
[M-H]⁻ [d4-Phosphonylmethoxyethyl + Adenine - H]⁻ - Fragment containing the deuterated side chain and base

Note: The m/z values are theoretical and based on the monoisotopic masses. Actual observed values may vary slightly. The precursor ion [M-H]⁻ refers to the deprotonated Adefovir-d4 Diphosphate molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Isomeric Separation, and Degradant Profiling

High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the purity and stability of this compound. This technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for precise quantification of the main compound and any impurities.

Purity Assessment: A validated reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis. Due to the polar nature of the diphosphate group and the presence of the adenine chromophore, a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. Detection is typically performed using an ultraviolet (UV) detector set to the maximum absorbance wavelength of the adenine base (~260 nm). The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For reliable quantification, the method must be validated according to established guidelines, demonstrating linearity, accuracy, precision, and specificity. epa.govlcms.cz

Isomeric Separation: While Adefovir itself is an achiral molecule, HPLC is a powerful tool for separating potential positional isomers or other structurally similar impurities that may arise during synthesis. bibliotekanauki.pl By optimizing the stationary phase, mobile phase composition, and other chromatographic parameters, high-resolution separation of the target compound from any closely related species can be achieved, ensuring the isomeric purity of the material.

Degradant Profiling: A crucial application of HPLC is in the development of a stability-indicating method. This involves subjecting the this compound to forced degradation conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. oup.comscbt.com The HPLC method is then developed and optimized to resolve the intact drug peak from all degradant peaks, proving its specificity. oup.comyoutube.com This degradant profile provides critical information on the stability of the compound and its potential degradation pathways. Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the identification of the generated degradants, providing a more complete understanding of the compound's stability characteristics. scbt.comyoutube.com

Table 3: Typical Parameters for a Stability-Indicating RP-HPLC Method

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Buffer A (e.g., 20 mM Potassium Phosphate, pH 6.5) and Buffer B (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 260 nm
Injection Volume 10 µL
Hypothetical Retention Time ~5.8 min

| Forced Degradation Analysis | The method demonstrates baseline separation between the main peak (Adefovir-d4 Diphosphate) and peaks generated under acidic, basic, oxidative, and thermal stress conditions. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information on the functional groups present in this compound. These methods work by probing the vibrational modes of molecular bonds, offering a characteristic "fingerprint" that confirms the compound's chemical structure. nih.govuneb.br

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of particular functional groups. For this compound, the IR spectrum is expected to show characteristic bands for all its structural components:

Adenine Ring: N-H stretching vibrations from the amino group (typically ~3300-3100 cm⁻¹), and C=N, C=C, and N-H bending vibrations within the heterocyclic ring system (~1650-1550 cm⁻¹).

Phosphate/Phosphonate (B1237965) Groups: A strong P=O stretching band is a prominent feature, usually appearing in the 1250-1100 cm⁻¹ region. P-O and P-O-P (pyrophosphate) stretching vibrations are also expected in the 1100-900 cm⁻¹ range. nih.govwikipedia.orgbibliotekanauki.pl

Deuterated Alkyl Ether Chain: C-O-C (ether) stretching vibrations (~1100 cm⁻¹). Critically, the C-D stretching vibrations will appear at lower wavenumbers (~2200-2100 cm⁻¹) compared to C-H stretches (~3000-2850 cm⁻¹) due to the heavier mass of deuterium, providing direct spectroscopic evidence of deuteration.

Triethylamine Salt: N-H⁺ stretching bands from the protonated amine (~2700-2250 cm⁻¹) and C-N stretching vibrations (~1200-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. It is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak or inactive in the IR spectrum. nih.gov For this compound, Raman spectroscopy would be effective for observing:

Symmetric "breathing" modes of the adenine ring, which are often strong in the Raman spectrum.

Symmetric stretching vibrations of the P-O bonds in the phosphate/phosphonate backbone.

Vibrations associated with the P-C bond.

The combined use of IR and Raman spectroscopy provides a comprehensive vibrational analysis. By assigning the observed bands to specific functional groups, these techniques corroborate the structural information obtained from NMR and mass spectrometry, confirming the presence of the adenine base, the deuterated side chain, the diphosphate moiety, and the triethylamine counter-ion.

Table 4: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Functional Group / Moiety Vibrational Mode Technique
3300 - 3100 Adenine -NH₂ N-H Stretch IR
2980 - 2850 Triethylamine C-H C-H Stretch IR, Raman
2700 - 2250 Triethylammonium (B8662869) N-H⁺ N-H Stretch IR
2200 - 2100 Ethyl Chain C-D C-D Stretch IR, Raman
1670 - 1600 Adenine Ring C=N, C=C Stretch, NH₂ Scissoring IR, Raman
1250 - 1100 P=O P=O Stretch IR (Strong)
1100 - 900 P-O, P-O-P, C-O-C Asymmetric/Symmetric Stretches IR, Raman

Elemental Analysis for Stoichiometry and Purity Verification

Elemental analysis is a fundamental analytical technique that provides quantitative determination of the mass percentages of specific elements within a compound. For this compound, this analysis, typically for carbon (C), hydrogen (H), nitrogen (N), and phosphorus (P), serves two critical purposes: verification of the empirical formula and assessment of absolute purity.

Stoichiometry and Purity Verification: By comparing the experimentally determined elemental composition with the theoretically calculated values, elemental analysis provides strong evidence for the compound's identity and purity. For pharmaceutical compounds, experimental results that fall within a narrow tolerance, commonly ±0.4%, of the calculated values are considered confirmation of high purity (≥95%). nih.gov

This technique is particularly vital for a salt like this compound as it confirms the stoichiometry—the precise molar ratio of the Adefovir-d4 Diphosphate anion to the triethylamine counter-ion. The nitrogen content, for instance, is a composite of the nitrogen in the adenine base and the nitrogen in the triethylamine. An accurate N value helps to confirm that the correct number of counter-ions are associated with the diphosphate parent molecule, which is essential for establishing the correct molecular weight and ensuring batch-to-batch consistency. Similarly, the phosphorus analysis confirms the content of the active phosphonate moiety.

Table 5: Representative Elemental Analysis Data Based on the theoretical formula for Adefovir-d4 Diphosphate bis(triethylamine) salt: C₂₀H₃₈D₄N₇O₁₀P₃

ElementTheoretical %Experimental %Difference %
Carbon (C)33.9934.12+0.13
Hydrogen (H)6.286.19-0.09
Nitrogen (N)13.8713.75-0.12
Phosphorus (P)13.1413.05-0.09
Hydrogen percentage includes the contribution from deuterium.

Analytical Method Development and Validation for Research Applications

Development of Highly Sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis in Complex Research Matrices

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of nucleoside reverse transcriptase inhibitors (NRTIs) and their phosphorylated metabolites due to its superior sensitivity and selectivity. nih.gov The development of an effective LC-MS/MS method for adefovir (B194249) diphosphate (B83284) requires careful optimization of several stages, from sample extraction to chromatographic separation and mass spectrometric detection.

Researchers have successfully developed rapid and sensitive LC-MS/MS methods for quantifying adefovir in various biological matrices, such as human serum, plasma, and urine. nih.govcapes.gov.brnih.gov These methods often employ a simple protein precipitation step for sample cleanup, followed by analysis using a C18 column for chromatographic separation. capes.gov.brnih.gov However, the high hydrophilicity of phosphorylated metabolites like adefovir diphosphate presents a significant challenge for traditional reversed-phase chromatography. nih.gov

To overcome this, alternative chromatographic strategies are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like nucleotides and has been successfully used for their analysis. nih.govmdpi.comnih.gov

Ion-Pairing Chromatography: This technique introduces an ion-pairing agent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for retention on a reversed-phase column. While effective, traditional ion-pairing agents are non-volatile and can contaminate the mass spectrometer source. mdpi.com The development of volatile ion-pairing agents has renewed interest in this approach for LC-MS applications. mdpi.com

Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique retention mechanism and can effectively separate highly polar analytes like nucleotides. nih.gov

The goal of method development is to achieve a low limit of quantification (LLOQ) to accurately measure the low intracellular concentrations of these active metabolites. nih.govnih.gov For instance, methods for the parent drug adefovir have achieved LLOQs in the range of 0.50–1.5 ng/mL in plasma. nih.govnih.gov Similar or greater sensitivity is required for the diphosphate metabolite in cellular matrices.

Table 1: Example LC-MS/MS Parameters for Nucleotide Analog Analysis

Parameter Typical Setting/Condition Rationale
Chromatography Mode HILIC or Ion-Pair Chromatography Provides retention for highly polar nucleotide diphosphates. nih.gov
Column Luna NH2 nih.gov or similar amino-propyl phase Common stationary phase for HILIC separations of polar analytes.
Mobile Phase Acetonitrile (B52724)/Ammonium Acetate Buffer Gradient Typical for HILIC, allowing for elution of analytes based on polarity.
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Adefovir can be detected in both modes; optimization is required. nih.govnih.gov
MS Detection Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) | Removes larger molecules like proteins that interfere with analysis. capes.gov.bramsterdamumc.nl |

Rigorous Method Validation Parameters for Research Bioanalytical Assays

For a bioanalytical method to be considered reliable and reproducible for research applications, it must undergo a rigorous validation process. This ensures that the method is suitable for its intended purpose. youtube.com The validation is performed according to established guidelines, which define specific parameters and acceptance criteria. bioanalysisforum.jpqps.com

Key validation parameters include:

Specificity and Selectivity: This assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov It is typically evaluated by analyzing at least six independent sources of blank matrix to check for interferences at the retention time of the analyte and internal standard. nih.gov

Linearity: A calibration curve is generated to demonstrate the proportional relationship between analyte concentration and detector response over a specified range. The curve should have a correlation coefficient (r²) of ≥0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the nominal (true) value, while precision describes the degree of scatter between replicate measurements. fda.govyoutube.com These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, and high) in several replicates, both within a single run (intra-day) and across multiple days (inter-day). bioanalysisforum.jp For chromatographic assays, the mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for the LLOQ). fda.govyoutube.com

Recovery: This parameter measures the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample at low, medium, and high concentrations. youtube.com Consistent and reproducible recovery is more important than achieving 100% recovery.

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, affecting accuracy and precision. nebiolab.comchromatographyonline.comnih.gov This is a major concern in LC-MS/MS analysis and is evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution. nih.govnih.gov A stable isotope-labeled internal standard, like Adefovir-d4 (B562677) Diphosphate, is the most effective tool to compensate for matrix effects. chromatographyonline.com

Table 2: Standard Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria (Chromatographic Assays)
Specificity Ensure no interference from matrix components. No significant interfering peaks at the retention times of the analyte and IS. nih.gov
Linearity Establish the range of reliable quantitation. Calibration curve with r² ≥ 0.99.
Accuracy Closeness of measured to true concentration. Mean value within ±15% of nominal (±20% at LLOQ). fda.gov
Precision (Intra- & Inter-day) Reproducibility of measurements. %CV ≤ 15% (≤ 20% at LLOQ). fda.gov
Recovery Efficiency of the sample extraction process. Should be consistent and reproducible across the concentration range.
Matrix Effect Assess the impact of matrix on ionization. The IS-normalized matrix factor should be consistent, with a CV ≤ 15%.

| Stability | Analyte stability under various conditions. | Analyte concentration should remain within ±15% of the initial concentration. bioanalysisforum.jp |

Utilization of Adefovir-d4 Diphosphate Triethylamine (B128534) Salt as an Internal Standard in Isotopic Dilution Mass Spectrometry

The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) in an approach known as isotopic dilution mass spectrometry. nih.govyoutube.com A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (B1214612) (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).

Adefovir-d4 Diphosphate Triethylamine Salt is an ideal internal standard for the quantification of endogenous or administered adefovir diphosphate. The "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the analyte but has a higher mass.

Advantages of using Adefovir-d4 Diphosphate as an IS:

Co-elution: Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes from the liquid chromatography column. This means it experiences the exact same chromatographic conditions and retention time. nih.gov

Correction for Matrix Effects: As it co-elutes and enters the mass spectrometer source at the same time as the analyte, it is subjected to the same degree of ionization suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly accurate and precise quantification. chromatographyonline.com

Compensation for Sample Loss: The SIL-IS is added to the sample at the very beginning of the sample preparation process. nih.gov Any loss of analyte during extraction, handling, or injection will be mirrored by a proportional loss of the IS. The final analyte/IS ratio remains constant, correcting for these procedural variations. nih.gov

Mass Spectrometric Distinction: Despite being chemically identical, the mass difference allows the mass spectrometer to distinguish between the analyte and the IS, enabling simultaneous measurement. For example, the MRM transition for the analyte would be different from the MRM transition for the d4-labeled internal standard. nih.gov

The triethylamine salt form helps to improve the solubility and stability of the highly polar diphosphate compound in organic solvents used for preparing stock solutions.

Challenges and Solutions in the Quantitative Analysis of Nucleotide Diphosphates in Research Samples

The quantitative analysis of nucleotide diphosphates like adefovir diphosphate is inherently challenging due to their unique chemical properties. nih.gov

Common Challenges:

High Polarity: The multiple phosphate (B84403) groups make these molecules extremely hydrophilic, leading to poor or no retention on standard reversed-phase LC columns. nih.govmdpi.com

Analyte Instability: The phosphate bonds can be susceptible to enzymatic or chemical hydrolysis, potentially converting the diphosphate to the monophosphate or parent nucleoside, leading to inaccurate quantification. mdpi.comamsterdamumc.nl

Metal Chelation: The phosphate groups can chelate metal ions present on the surfaces of stainless-steel components in LC systems and columns. This can lead to peak tailing, poor peak shape, and even complete loss of the analyte, especially at low concentrations. waters.com

Complex Matrices: Intracellular analysis requires separating the analyte from a highly complex mixture of other endogenous nucleotides, salts, and proteins, increasing the risk of matrix effects and interferences. nih.govnih.gov

Low Concentrations: Active metabolites are often present at very low concentrations within cells, demanding highly sensitive analytical methods. nih.gov

Solutions and Strategies:

Advanced Chromatography: Employing HILIC, PGC, or ion-exchange chromatography provides the necessary retention for these polar molecules. nih.gov

Specialized LC Systems: Using LC systems with biocompatible, metal-free, or specially coated components (MaxPeak High Performance Surfaces) can mitigate the issue of metal chelation and improve analyte recovery and peak shape. waters.com

Optimized Sample Handling: Immediate processing of samples, keeping them on ice, and using phosphatase inhibitors during cell lysis can prevent analyte degradation. Acidification of samples can also prevent the degradation of certain nucleotides. amsterdamumc.nl

Effective Sample Cleanup: Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation for removing interfering matrix components and salts, leading to a cleaner final extract and reduced matrix effects. amsterdamumc.nlnih.gov

Use of SIL-IS: As discussed, a stable isotope-labeled internal standard like Adefovir-d4 Diphosphate is the most robust way to compensate for matrix effects and variations in recovery. nih.govnih.gov

Table 3: Challenges and Solutions in Nucleotide Diphosphate Analysis

Challenge Consequence Solution
High Polarity Poor retention in reversed-phase LC. Use of HILIC, Ion-Exchange, or PGC chromatography. nih.gov
Metal Chelation Poor peak shape, low recovery, loss of sensitivity. Use of metal-free or coated LC systems (e.g., Waters ACQUITY Premier with HPS Technology). waters.com
Analyte Degradation Inaccurate quantification (underestimation of diphosphate). Rapid sample processing at low temperatures, use of phosphatase inhibitors, sample acidification. amsterdamumc.nl
Matrix Effects Ion suppression or enhancement, leading to inaccurate results. Effective sample cleanup (SPE) and use of a co-eluting stable isotope-labeled internal standard. chromatographyonline.comnih.gov

Protocols for Reference Standard Preparation and Quality Control in Academic Laboratories

The accuracy of any quantitative bioanalytical assay is fundamentally dependent on the quality of the reference standard used to prepare calibrators and quality control (QC) samples. bioanalysisforum.jpqps.comnih.gov In an academic or research laboratory, establishing clear protocols for the handling of these materials is crucial for generating reliable data.

Reference Standard Handling:

Certificate of Analysis (CoA): Upon receipt, the CoA for this compound should be reviewed and archived. The CoA provides critical information on identity, purity, lot number, and recommended storage conditions. bioanalysisforum.jp

Stock Solution Preparation: A primary stock solution should be prepared by accurately weighing the reference standard using a calibrated analytical balance and dissolving it in a suitable solvent to a precise, known concentration. creative-biolabs.com Given its salt form, solubility should be tested in solvents like methanol (B129727), water, or DMSO. The use of salt correction may be necessary to determine the exact concentration of the free acid form. nih.gov Stock solutions should be prepared from separate weighings for calibration standards and QC samples to avoid bias. youtube.com

Storage and Stability: Stock solutions must be stored under conditions that ensure stability, typically at -20°C or -80°C in tightly sealed containers to prevent evaporation or degradation. nih.gov The stability of stock solutions should be documented over time.

Preparation of Calibration Standards and Quality Controls:

Working Solutions: A series of working solutions are prepared by serially diluting the primary stock solution. These dilutions should be planned to minimize errors. nih.gov

Calibration (CAL) Standards: A set of calibration standards (typically 6-8 levels) is prepared by spiking blank biological matrix (e.g., cell lysate from untreated cells) with the working solutions to cover the expected concentration range of the study samples. nih.gov

Quality Control (QC) Samples: QC samples are prepared independently from the calibration standards, ideally from a separate stock solution. youtube.com They are prepared at a minimum of three concentration levels: Low QC (within 3x LLOQ), Mid QC (near the center of the calibration range), and High QC (at least 75% of the upper limit of quantification). bioanalysisforum.jp These QC samples are treated and analyzed exactly like the unknown study samples to monitor the performance and validity of the analytical run.

Adherence to these protocols ensures the integrity of the reference materials and the quality of the quantitative data produced, which is essential for the successful application of research findings. pharmasop.inbioanalyticallabs.com

Biochemical and Enzymatic Interaction Studies in Vitro and Mechanistic

Investigation of Enzyme Substrate Specificity with Purified Nucleotide-Metabolizing Enzymes

Adefovir (B194249), an analog of deoxyadenosine (B7792050) monophosphate (dAMP), requires intracellular phosphorylation to become pharmacologically active. nih.govnih.gov This bioactivation is a two-step process mediated by specific cellular nucleotide-metabolizing enzymes.

First Phosphorylation: Adefovir is first phosphorylated to adefovir monophosphate. This reaction is catalyzed by adenylate kinases (AK), such as AK1 and AK2. smpdb.caclinpgx.org These enzymes recognize adefovir as a substrate, transferring a phosphate (B84403) group to it.

Second Phosphorylation: The resulting adefovir monophosphate is then further phosphorylated by nucleoside diphosphate (B83284) kinases (e.g., NME1, NME2) to form the active metabolite, adefovir diphosphate. smpdb.caclinpgx.org

Once formed, adefovir diphosphate itself acts as a substrate for viral enzymes, specifically the Hepatitis B Virus (HBV) DNA polymerase (also known as reverse transcriptase). drugbank.compatsnap.com It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and is incorporated into the elongating viral DNA strand. smpdb.capatsnap.com

Studies in isolated hepatic cells, including Hep G2, Huh-7, and primary human hepatocytes, have confirmed that adefovir is efficiently phosphorylated, with adefovir diphosphate being a major intracellular metabolite. nih.gov Primary hepatocytes show greater phosphorylation efficiency compared to immortalized cell lines. nih.gov

Mechanistic Studies of Phosphoryl Transfer Reactions Involving Adefovir Diphosphate

The mechanism of action of adefovir diphosphate is centered on two key phosphoryl transfer events: its formation by cellular kinases and its interaction with viral DNA polymerase.

The conversion of adefovir to adefovir diphosphate involves the sequential transfer of phosphate groups from ATP, a process catalyzed by the aforementioned kinases. smpdb.ca

The primary antiviral mechanism involves adefovir diphosphate acting as a competitive inhibitor of HBV DNA polymerase with respect to the natural substrate, dATP. drugbank.compatsnap.com By binding to the active site of the polymerase, it becomes incorporated into the nascent viral DNA. clinpgx.org Because adefovir is an acyclic nucleotide analog, it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.gov This leads to obligate DNA chain termination, halting the replication of the viral genome. smpdb.cadrugbank.compatsnap.com The polymerase activity of the viral reverse transcriptase is crucial for this process, and adefovir diphosphate effectively hijacks this function to terminate DNA synthesis. nih.gov

Assessment of Deuterium (B1214612) Kinetic Isotope Effects on Enzyme Turnover Rates

Specific experimental data on the deuterium kinetic isotope effect (KIE) for Adefovir-d4 (B562677) Diphosphate is not extensively available in the reviewed literature. However, the principles of KIEs allow for a theoretical assessment of its potential impact on enzyme turnover rates. wikipedia.org

A KIE occurs when the replacement of an atom with its heavier isotope (e.g., hydrogen with deuterium) alters the rate of a chemical reaction. wikipedia.org This effect is most pronounced when the bond to the isotope is broken or formed in the rate-limiting step of the reaction.

Anabolic Phosphorylation: The conversion of adefovir-d4 to its diphosphate form is unlikely to be significantly affected by a KIE. The deuteration in "Adefovir-d4" typically refers to the replacement of hydrogen atoms on the purine (B94841) ring or the ethyl side chain, which are not directly involved in the phosphoryl transfer reactions catalyzed by adenylate and nucleoside diphosphate kinases. Therefore, the rate of its anabolic activation should be comparable to the non-deuterated compound. Studies on solvent isotope effects (using D₂O) have shown that proton transfer can be rate-limiting in some phosphoryl transfer reactions, but this is distinct from a KIE originating from deuteration of the substrate itself. researchgate.netmdpi.com

In studies of other nucleotide analogs, alpha-deuterium KIEs have been observed in reactions catalyzed by purine nucleoside phosphorylase, indicating that such effects are mechanistically possible in related systems. nih.gov However, without specific experimental data on adefovir-d4, any assessment remains theoretical.

Elucidation of Binding Affinity and Inhibition Kinetics with Target Enzymes in Cell-Free Systems

The inhibitory activity of adefovir diphosphate has been quantified against its primary target, HBV DNA polymerase, as well as against human DNA polymerases in cell-free enzyme assays.

Adefovir diphosphate is a potent inhibitor of HBV DNA polymerase, exhibiting a strong binding affinity and competitive inhibition. drugbank.com In contrast, it is a significantly weaker inhibitor of human DNA polymerases, which provides a basis for its selective antiviral activity. drugbank.com The key kinetic parameter is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 1: Inhibition Constants (Kᵢ) of Adefovir Diphosphate against Viral and Human DNA Polymerases This table is based on data from cell-free enzymatic assays.

EnzymeOrganismInhibition Constant (Kᵢ)Reference
DNA Polymerase (Reverse Transcriptase)Hepatitis B Virus (HBV)0.1 µM drugbank.com
DNA Polymerase αHuman1.18 µM drugbank.com
DNA Polymerase γHuman0.97 µM drugbank.com

Furthermore, in silico modeling studies have been conducted to determine the binding affinity, expressed as total protein-ligand interaction energy. These studies provide a deeper understanding of how adefovir interacts with the reverse transcriptase enzyme compared to natural substrates.

Table 2: In Silico Binding Affinity of Adefovir and Natural Substrates to Wild-Type HBV Reverse Transcriptase This table presents theoretical binding energy values derived from computational modeling.

LigandBinding Affinity (kcal/mol)Reference
Adefovir-9.10 nih.govplos.org
Deoxyadenosine triphosphate (dATP)-8.66 plos.org
Deoxyguanosine triphosphate (dGTP)-8.03 plos.org

These data collectively demonstrate that adefovir diphosphate binds to the viral polymerase with high affinity, effectively competing with natural substrates to inhibit viral replication. drugbank.comnih.gov

Metabolic Stability Studies in Isolated Cellular Fractions or Enzyme Systems (Excluding Whole-Body Metabolism)

Metabolic stability studies in isolated systems, such as hepatic cell fractions, are crucial for understanding the persistence and bioactivation of a drug candidate.

Cytochrome P450 Systems: Studies have confirmed that adefovir is not a substrate for the cytochrome P450 (CYP) family of enzymes. clinpgx.orgdrugbank.com This indicates that in isolated human liver microsomes, which are rich in CYP enzymes, adefovir would exhibit high metabolic stability and not undergo significant oxidative metabolism.

Hepatic Cell Systems: The primary metabolic activity observed in isolated cell systems (e.g., primary hepatocytes, HepG2 cells) is the anabolic phosphorylation to adefovir diphosphate. nih.gov Studies using radiolabeled adefovir in HepG2 cells showed that the mono- and di-phosphorylated forms were the only metabolites detected. nih.gov This highlights that its "metabolism" in these systems is actually bioactivation.

Intracellular Half-Life: Once formed, adefovir diphosphate demonstrates remarkable stability within hepatic cells. Egress studies have determined its intracellular half-life to be substantial, ensuring a prolonged duration of action. The half-life was measured to be approximately 33 to 48 hours in primary human hepatocytes and HepG2 cells, although a shorter half-life was noted in Huh-7 cells. nih.gov This long intracellular half-life is a key component of its antiviral efficacy. nih.gov

Applications of Isotopic Tracers in Fundamental Biochemical Research

Tracing of Metabolic Pathways in Isolated Enzyme Systems or Reconstituted Biochemical Pathways

The elucidation of metabolic pathways and the characterization of enzyme kinetics are foundational to understanding biochemistry. Isotopic tracers are pivotal in these investigations, allowing for the unambiguous tracking of substrate conversion to product. In isolated enzyme systems or reconstituted pathways, where specific reactions are studied outside the complexity of a whole cell, isotopically labeled substrates like Adefovir-d4 (B562677) Diphosphate (B83284) Triethylamine (B128534) Salt provide a means to follow the transformation with high precision.

Adefovir (B194249) is an acyclic nucleotide analog of adenosine (B11128) monophosphate that is phosphorylated by cellular kinases to its active form, adefovir diphosphate. researchgate.net Nucleotide analogs are widely used as probes to dissect the mechanisms of enzymes like DNA and RNA polymerases. nih.gov By substituting the natural substrate with an analog, researchers can study binding affinity, incorporation efficiency, and the effect on enzyme function.

When the nucleotide analog itself is isotopically labeled, as with Adefovir-d4 Diphosphate, it becomes a powerful tool for kinetic analysis in reconstituted enzymatic assays. For example, in a study of a viral polymerase, the incorporation of Adefovir Diphosphate into a growing DNA chain could be precisely measured. The use of Adefovir-d4 Diphosphate as an internal standard alongside the non-labeled Adefovir Diphosphate in the reaction mix allows for precise quantification of the reaction product by mass spectrometry. The known concentration of the deuterated standard corrects for variations in sample processing and instrument response, enabling accurate determination of reaction velocity and other kinetic parameters.

Table 1: Example Data for an In Vitro Polymerase Assay This table illustrates how Adefovir-d4 Diphosphate Triethylamine Salt could be used as an internal standard to quantify the enzymatic product in a reconstituted system.

Time (minutes)Analyte Peak Area (Adefovir Diphosphate)Internal Standard Peak Area (Adefovir-d4 Diphosphate)Analyte/IS RatioCalculated Concentration (nM)
01,050510,0000.0020.2
5125,400505,0000.24824.8
10248,300515,0000.48248.2
20451,200498,0000.90690.6
30598,700501,0001.195119.5

Application in Quantitative Metabolomics and Proteomics Research for Absolute Quantification

Absolute quantification, the determination of the exact molar concentration of a molecule in a sample, is a major goal in metabolomics and proteomics. Stable isotope dilution mass spectrometry is the gold standard for this purpose. researchgate.net This technique involves adding a known quantity of an isotopically labeled version of the target analyte to a sample at the earliest stage of analysis. This "internal standard" experiences the same sample preparation steps (e.g., extraction, derivatization) and the same analytical variations (e.g., ionization efficiency) as the endogenous, non-labeled analyte. omu.edu.tr

This compound is ideally suited for this application. It serves as an internal standard for the quantification of the pharmacologically active metabolite, Adefovir Diphosphate. researchgate.netmdpi.com When researchers aim to measure the intracellular concentration of Adefovir Diphosphate in cells or tissues, they can add a precise amount of this compound to the biological sample during the lysis and extraction phase.

In the subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the deuterated (heavy) and non-deuterated (light) forms of the molecule are separated chromatographically or distinguished by their mass-to-charge ratio (m/z). researchgate.net The ratio of the peak areas of the light analyte to the heavy internal standard is then used to calculate the absolute concentration of the analyte, based on the known amount of standard that was added. This approach corrects for sample loss during preparation and for matrix effects that can suppress or enhance the analyte signal during ionization. researchgate.net While this compound is specific to metabolomics, the principle is identical in proteomics, where stable isotope-labeled peptides or full-length proteins are used as standards for absolute quantification of target proteins. researchgate.net

Table 2: Mass Spectrometry Parameters for Adefovir Diphosphate Quantification This table shows hypothetical mass transitions for the analyte and its deuterated internal standard used in an LC-MS/MS experiment. The difference in precursor and product ion mass is due to the four deuterium (B1214612) atoms.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Isotopic LabelRole
Adefovir Diphosphate432.0162.1NoneAnalyte
Adefovir-d4 Diphosphate436.0166.1Deuterium (d4)Internal Standard

Advanced Approaches for Isotopic Enrichment and Flux Analysis in Biochemical Networks

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions throughout a metabolic network. wikipedia.org MFA experiments typically involve feeding cells an isotopically labeled substrate, such as ¹³C-glucose or D₂O (heavy water), and then measuring the pattern of isotope incorporation into downstream metabolites over time. wikipedia.orgnih.gov This labeling pattern is a direct consequence of the active pathway fluxes, allowing researchers to build a quantitative map of cellular metabolism. osti.gov

While this compound is not typically used as a metabolic precursor to trace pathway fluxes (as it is a synthetic drug metabolite), it plays a crucial supporting role in advanced MFA studies. Accurate flux calculations depend not only on the isotopic enrichment patterns but also on the absolute pool sizes of key intracellular metabolites. creative-proteomics.com The concentration of metabolites like nucleotide triphosphates can influence metabolic regulation and flux.

Therefore, this compound can be employed as an internal standard to accurately measure the absolute pool size of its non-labeled counterpart, Adefovir Diphosphate, or other structurally similar nucleotide diphosphates. This precise quantification of metabolite pool sizes provides critical constraints for computational models of metabolic flux, leading to more accurate and reliable flux maps. researchgate.net By combining stable isotope tracing (e.g., with ¹³C-glucose) to measure enrichment with stable isotope dilution (using standards like Adefovir-d4 Diphosphate) to measure pool sizes, researchers can achieve a comprehensive understanding of the state of a biochemical network.

Design of Experiments for Deuterium Labeling in Biosynthetic Studies

Designing an effective isotopic labeling experiment requires careful consideration of the biological question, the choice of tracer, the labeling duration, and the analytical method. nih.gov Deuterium labeling, often accomplished by growing cells in media containing heavy water (D₂O), is a common strategy for studying the biosynthesis and turnover of molecules like proteins and metabolites. nih.govbiorxiv.org

An experiment to study the biosynthesis of Adefovir Diphosphate from its precursor, Adefovir, within a cell could be designed using this compound as a key analytical tool. The primary goal would be to measure the rate of phosphorylation by cellular kinases.

Experimental Design Steps:

Cell Culture: Grow the target cells (e.g., human hepatocytes) in a standard culture medium.

Substrate Addition: Introduce a known concentration of non-labeled Adefovir to the medium to initiate the biosynthetic process.

Time-Course Sampling: Collect cell samples at various time points after the addition of Adefovir (e.g., 0, 15, 30, 60, 120 minutes).

Lysis and Standardization: Immediately quench metabolism and lyse the cells. To each lysate, add a fixed, known amount of this compound. This acts as the internal standard for accurate quantification.

Extraction: Perform a metabolite extraction to isolate the nucleotides from the cell lysate.

LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to measure the peak area ratio of the newly synthesized Adefovir Diphosphate to the Adefovir-d4 Diphosphate internal standard.

Data Analysis: Convert the peak area ratios to absolute concentrations and plot the concentration of Adefovir Diphosphate over time to determine the rate of biosynthesis.

This experimental design leverages the deuterated standard to ensure that the measured rate of synthesis is highly accurate, correcting for any variability in cell numbers, extraction efficiency, or instrument performance across different samples and time points. researchgate.net

Chemical Stability and Degradation Pathways in Research Environments

pH-Dependent Chemical Stability and Hydrolysis Kinetics

The stability of nucleotide analogs like adefovir (B194249) diphosphate (B83284) is significantly influenced by the pH of the solution. The diphosphate group is susceptible to hydrolysis, a reaction that cleaves the phosphoester bonds. This process is catalyzed by both acid and base.

In acidic conditions, the phosphate (B84403) groups are protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. Conversely, in alkaline environments, hydroxide (B78521) ions can directly attack the phosphorus atom, or deprotonate an adjacent hydroxyl group, which then acts as an intramolecular nucleophile. Studies on phosphate esters show that their hydrolysis rates are significant and highly pH-dependent. nih.gov For instance, research on adefovir dipivoxil, a prodrug of adefovir, indicates that it has a much higher degradation rate in weakly alkaline buffer solutions (pH 7.2) compared to pure water or acidic buffer solutions (pH 2). researchgate.net This suggests that the core structure is more susceptible to base-catalyzed hydrolysis.

Table 1: General pH Influence on Phosphate Ester Hydrolysis

pH Range Predominant Mechanism Relative Hydrolysis Rate
Acidic (pH < 4) Acid-catalyzed Moderate to High
Neutral (pH ~ 5-8) Uncatalyzed/Water-mediated Low

Photolytic and Thermal Degradation Mechanisms and Products

Photolytic Degradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of nucleotide analogs. nih.govacs.org The purine (B94841) base, adenine (B156593), in the adefovir structure is a primary chromophore that absorbs UV light. This absorption can excite the molecule to a higher energy state, leading to photochemical reactions such as ring-opening, dimerization, or reactions with solvent molecules. Studies on the antiviral drug favipiravir (B1662787) show that its degradation rate increases significantly with UV irradiation. nih.gov While specific photolytic pathways for adefovir diphosphate are not detailed, it is a standard precaution for all nucleotide analogs to be protected from light to prevent such degradation.

Thermal Degradation: Elevated temperatures accelerate chemical reactions, including hydrolysis and other degradation pathways. nih.gov For adefovir diphosphate, thermal stress would primarily increase the rate of hydrolysis of the phosphate bonds. Studies on the solid-state form of the prodrug adefovir dipivoxil demonstrated near-complete degradation at 60°C over 18 days, highlighting its thermal lability. nih.govcolab.ws Although the diphosphate form may have different thermal characteristics, the fundamental principle of increased degradation rate with temperature holds true. The degradation of nucleic acids and their components is a well-established phenomenon at elevated temperatures. nih.gov The primary degradation products from thermal stress are expected to be the same as those from hydrolysis: adefovir-d4 (B562677) monophosphate and adefovir-d4.

Identification and Characterization of Chemical Degradation Products via Advanced Analytical Techniques

The primary degradation products of Adefovir-d4 Diphosphate are anticipated to be its successive hydrolysis products: Adefovir-d4 Monophosphate and Adefovir-d4. Identifying and quantifying these impurities is crucial for quality control of the research standard.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. Reversed-phase HPLC methods have been developed to separate adefovir dipivoxil from its degradation products, adefovir and mono-POM PMEA (the monophosphate intermediate of the prodrug). nih.gov A similar strategy can be applied to Adefovir-d4 Diphosphate, where the highly polar diphosphate would elute very early, followed by the monophosphate, and then the parent compound, adefovir-d4. A typical method would use a C18 or a more polar-modified column with a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) as the mobile phase. nih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation of these degradation products. nih.gov Electrospray ionization (ESI) in negative ion mode is particularly effective for detecting phosphorylated compounds. The mass difference between the parent compound and its degradation products would correspond to the loss of phosphate groups (PO₃⁻, mass ~79 Da). Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the ions and analyzing the resulting pattern, confirming the identity of the degradants. nih.gov

Influence of Excipients and Formulation Components on Chemical Stability in Research Preparations

In research preparations, Adefovir-d4 Diphosphate Triethylamine (B128534) Salt is typically dissolved in a buffer or an organic solvent. The components of this solution can significantly impact its stability.

Buffers and pH: As discussed in section 7.1, the pH of the buffer is a critical factor. Using a buffer system that maintains a pH in the slightly acidic to neutral range (pH 5-7) is advisable to minimize hydrolysis.

Excipients: While research standards are often prepared in simple solutions, studies on the formulation of the prodrug adefovir dipivoxil provide valuable insights. For example, the addition of soluble alkaline carbonate salts was found to accelerate hydrolysis, whereas insoluble carbonates like calcium carbonate enhanced stability. researchgate.net This is attributed to the effect on micro-environment pH. Some excipients can also have a destabilizing effect through direct chemical reaction or by acting as catalysts. researchgate.net For instance, certain sugars or amino acids, if present, could potentially interact with the adefovir moiety, although such complex formulations are uncommon for a research standard.

The triethylamine counter-ion itself is a weak base and could influence the micro-pH of the solid material. In solution, its effect would be governed by the buffering system used.

Optimization of Storage and Handling Protocols for Maintaining Purity and Integrity of Research Standards

To ensure the long-term stability and integrity of Adefovir-d4 Diphosphate Triethylamine Salt as a research standard, strict storage and handling protocols are essential.

Storage Temperature: The compound should be stored at low temperatures, with -20°C being a common recommendation for nucleotide analogs to minimize thermal degradation and hydrolysis rates. caymanchem.com Product information sheets often state stability for years under these conditions. caymanchem.com

Protection from Light: To prevent photolytic degradation, the solid material and any solutions should be stored in amber vials or otherwise protected from light.

Moisture Control: The solid compound is hygroscopic. It should be stored in a desiccated environment to prevent the absorption of atmospheric moisture, which can lead to solid-state hydrolysis. Vials should be sealed tightly and allowed to warm to room temperature before opening to prevent condensation.

Solution Preparation and Storage: Stock solutions should be prepared using high-purity solvents or buffers. For aqueous solutions, using a buffer in the optimal pH range of 5-7 is recommended. Stock solutions should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Before use, an aliquot should be thawed, used for the experiment, and any remainder discarded rather than being returned to the stock.

Table 2: Recommended Storage and Handling for this compound

Parameter Recommendation Rationale
Temperature -20°C or lower Minimizes rates of hydrolysis and thermal degradation. caymanchem.com
Light Store in amber vials/dark Prevents photolytic degradation. nih.gov
Moisture Store in a desiccator Prevents solid-state hydrolysis.
Solution pH pH 5-7 Minimizes acid and base-catalyzed hydrolysis. researchgate.net

| Handling | Aliquot stock solutions | Avoids repeated freeze-thaw cycles and contamination. |

Theoretical and Computational Chemistry Studies

Molecular Docking and Dynamics Simulations of Adefovir (B194249) Diphosphate (B83284) Analogs with Enzyme Active Sites

Theoretical studies utilizing molecular docking and molecular dynamics (MD) simulations have provided significant insights into the interaction between adefovir diphosphate (ADV-DP), the bioactive form of adefovir, and its target enzymes, such as hepatitis B virus (HBV) DNA polymerase. nih.gov These computational methods are essential for predicting the binding orientation of a ligand within a protein's active site and assessing the stability of the resulting complex. researchgate.net

In silico docking studies have successfully placed ADV-DP into the active site of HBV polymerase models. nih.gov The resulting docked poses show a close resemblance to the orientation of analogous ligands like tenofovir (B777) diphosphate (TDV-DP) in crystallographic structures. nih.gov These models are stabilized by a comprehensive network of hydrogen bonds and other non-covalent interactions. nih.gov For instance, simulations have identified key residues within the HBV polymerase active site that interact with ADV-DP. These interactions are crucial for the stable binding and inhibitory action of the drug. nih.gov

Key findings from these simulations include the identification of specific amino acid residues that form favorable interactions with the ligand. The stability of these interactions, validated through methods like root mean square deviation (RMSD) analysis, confirms the viability of the docked conformation. mdpi.com

Table 1: Key Interactions of Adefovir Diphosphate (ADV-DP) in HBV Polymerase Active Site This table is generated based on findings from molecular modeling studies.

Interacting Residue/ComponentType of InteractionPart of ADV-DP InvolvedReference
dTMP (paired base)Hydrogen Bonding6-amino purine (B94841) ring nih.gov
Lys32Hydrogen BondingPhosphate (B84403) groups nih.gov
Arg41Hydrogen Bondingα-phosphate nih.gov
Asp83Hydrogen BondingPhosphate groups nih.gov
Ser85Hydrogen Bondingγ-phosphate nih.gov
Ala86, Ala87Hydrogen BondingPhosphate groups nih.gov
Phe88Hydrophobic (π-π stacking)Purine ring nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Isotope Effects

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms at the molecular level, allowing researchers to map out reaction pathways, identify transition states, and calculate activation energies. nih.govresearchgate.net In the context of Adefovir-d4 (B562677) Diphosphate, these methods can be applied to understand the enzymatic phosphorylation steps that convert the prodrug to its active diphosphate form and its subsequent incorporation into viral DNA.

A key feature of "Adefovir-d4 Diphosphate Triethylamine (B128534) Salt" is the presence of four deuterium (B1214612) atoms on the ethoxy group (ethoxy-d4). gbwol.com This isotopic labeling is of significant interest for mechanistic studies due to the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. Quantum chemical calculations can predict the magnitude of the KIE for a proposed reaction step.

Specifically, if a C-H bond is cleaved in the rate-determining step of a reaction, replacing the hydrogen with deuterium (a C-D bond) will typically slow down the reaction. This is because the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. Computational methods like the artificial force induced reaction (AFIR) can be used to explore reaction pathways and calculate the energy profiles for both the deuterated and non-deuterated species, thereby predicting the KIE. chemrxiv.orgscienceopen.com For Adefovir-d4, any metabolic or enzymatic process that involves the abstraction of a hydrogen/deuterium atom from the ethoxy-d4 moiety could be investigated using these computational techniques to quantify the impact of deuteration on the reaction rate. scienceopen.com

Structure-Activity Relationship (SAR) Studies of Deuterated Analogs (Computational Approaches)

Computational structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For deuterated analogs like Adefovir-d4, computational approaches can predict how isotopic substitution influences the molecule's efficacy. While deuteration is a subtle structural change, it can affect both steric and electronic properties, which in turn can modulate interactions with a biological target. mdpi.com

The primary computational methods for SAR studies include:

Quantum Mechanics (QM) Calculations: These can be used to calculate subtle changes in the molecule's properties due to deuteration. For example, the C-D bond is slightly shorter and less polarizable than the C-H bond. QM can quantify changes in bond lengths, vibrational frequencies, and partial atomic charges. These parameters can then be used as descriptors in a Quantitative Structure-Activity Relationship (QSAR) model.

Molecular Docking and Free Energy Calculations: As detailed in section 8.1, docking can predict the binding pose. By comparing the calculated binding free energies of the deuterated versus non-deuterated analog, a prediction can be made about whether deuteration enhances or diminishes binding affinity. researchgate.net

The goal of these computational SAR studies is to build a predictive model that explains how deuteration impacts activity. For Adefovir-d4, this would involve correlating computed molecular properties with experimentally observed inhibitory activity against viral polymerases. mdpi.com Such studies could reveal, for instance, whether the slightly smaller steric profile of the C-D bond allows for a more favorable fit in a tight binding pocket or if altered vibrational modes impact the entropy of binding.

Prediction of Spectroscopic Signatures for Novel Deuterated Variants

Computational chemistry allows for the prediction of various spectroscopic signatures, which is invaluable for the characterization of novel compounds like deuterated variants. rsc.org The replacement of hydrogen with deuterium leads to predictable and significant changes in vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequency of a bond is dependent on the masses of the connected atoms. Because deuterium is approximately twice as heavy as hydrogen, C-D bond stretching and bending vibrations occur at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations. researchgate.net Computational methods can accurately predict these shifts. This provides a clear spectroscopic marker for successful deuteration. For example, C-D stretching vibrations appear in a region where other common vibrational modes are absent, making them easily identifiable. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the most direct consequence of deuteration is the disappearance of signals corresponding to the replaced protons. For Adefovir-d4, the proton signals from the ethoxy group would be absent, leading to a simplified spectrum and confirming the site of isotopic labeling. While deuterium has a nuclear spin (I=1) and is NMR-active, ²H NMR is typically performed under different conditions.

³¹P NMR spectroscopy remains a powerful tool for characterizing the phosphate moiety of the molecule, as its chemical environment is largely unaffected by the remote deuteration. acs.org

Table 2: Predicted Vibrational Frequencies for C-H vs. C-D Bonds This table illustrates the typical frequency ranges for C-H and C-D vibrations based on computational and experimental studies.

Vibrational ModeTypical C-H Frequency Range (cm⁻¹)Predicted C-D Frequency Range (cm⁻¹)Reference
Stretching (Aromatic/Aliphatic)~2850–3100~2100–2300 (4.4–4.7 µm) researchgate.net
In-Plane Bending~1300–1500~950–1200 (9.5–12 µm) researchgate.net
Out-of-Plane Bending~650–1000~500–800 (14.5–17.9 µm) researchgate.net

Computational Analysis of Conformational Isomers and Stability

Adefovir-d4 Diphosphate, like other nucleotide analogs, can exist in various spatial arrangements or conformations due to the rotation around its single bonds. nih.gov Computational analysis is critical for identifying the most stable conformers and understanding the energy landscape that governs their interconversion. researchgate.net

The key conformational features for acyclic nucleotide analogs like adefovir include the torsion angles that define the orientation of the base relative to the phosphonomethoxyethyl side chain. These calculations are typically performed using methods like Density Functional Theory (DFT). mdpi.com The process involves:

Conformational Search: Systematically rotating key torsion angles to generate a wide range of possible structures.

Geometry Optimization: Each generated structure is then optimized to find the nearest local energy minimum. researchgate.net

Energy Calculation: The relative energies of all stable conformers are calculated to identify the global minimum energy structure, which is the most likely conformation to be populated at equilibrium. mdpi.com

These studies reveal the preferred three-dimensional shape of the molecule, which is crucial as the biological activity of a drug is often dependent on its ability to adopt a specific conformation that is complementary to the target's binding site. nih.gov For nucleotide analogs, the relative orientation of the purine base and the phosphate groups is a determining factor for effective binding to polymerases. researchgate.net The stability of different isomers is determined by a combination of intramolecular hydrogen bonding, steric hindrance, and solvent effects. mdpi.com

Table 3: Illustrative Conformational Analysis of a Nucleotide Analog This table provides a conceptual example of how computational analysis determines the relative stability of different molecular conformers.

Conformer IDKey Torsion Angles (ω₁, ω₂)Relative Energy (kcal/mol)Stability Rank
Conf-01180°, 180° (trans, trans)0.001 (Global Minimum)
Conf-02180°, 60° (trans, gauche)+1.52
Conf-0360°, 180° (gauche, trans)+1.83
Conf-040°, 180° (cis, trans)+4.24

Future Directions and Emerging Research Opportunities

Development of Next-Generation Deuterated Nucleotide Analogs for Research Probes

The synthesis of specifically deuterated nucleotide analogs is a powerful strategy for probing the structure, dynamics, and mechanisms of nucleic acids and the enzymes that process them. scienceopen.comnih.gov Building on established enzymatic and chemical synthesis protocols, the development of next-generation probes is a burgeoning field. scienceopen.combu.edu

Future research will likely focus on creating a broader library of deuterated nucleotide analogs, including those modified at various positions on the sugar or base. google.com The synthesis of nucleoside triphosphates (NTPs) with specific deuterium (B1214612) labeling patterns allows for their incorporation into RNA and DNA sequences, which can reduce spectral overlap in Nuclear Magnetic Resonance (NMR) studies and facilitate the structural determination of larger nucleic acid systems (>>50 nucleotides). nih.gov These labeled oligonucleotides can serve as highly specific probes. For instance, they can be used to measure the deuterium kinetic isotope effect on enzymatic reactions, providing atomic-level insights into mechanisms like RNA cleavage by hydroxyl radicals. scienceopen.combu.edu

The development of these probes extends to potential therapeutic applications, such as the design of nuclease-resistant siRNAs or aptamers with enhanced stability and efficacy. google.com The ability to place deuterium atoms at specific, non-exchangeable positions is crucial for these applications. google.com

Table 1: Examples of Deuterated Nucleotide Analogs and Their Research Applications

Deuterated Analog Type Research Application Key Benefit Reference(s)
Ribonucleotides with specifically deuterated ribose carbons (e.g., 1'-D, 2'-D) Probing RNA structure and cleavage mechanisms. Quantifies reactivity of individual hydrogen atoms, increasing experimental resolution. scienceopen.com, scienceopen.com, bu.edu
NTPs deuterated in the ribose ring (except specific positions) NMR structure determination of large RNA molecules (>50 nucleotides). Reduces resonance line-width and spectral overlap in NMR spectra. nih.gov
Deuterated ribonucleosides for oligonucleotide synthesis Development of nuclease-resistant therapeutics (siRNA, aptamers). Enhances stability and potential therapeutic effect. google.com
2'-fluoro-modified and deuterated RNA Enhancing resistance to nuclease degradation. Increases the in-vivo half-life of RNA-based drugs. google.com

Integration of Adefovir-d4 (B562677) Diphosphate (B83284) Research with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. frontiersin.org This approach is particularly valuable for elucidating the comprehensive effects of a drug molecule, moving beyond a single target to a network-wide perspective. frontiersin.org The use of stable isotope-labeled compounds is a cornerstone of systems-level metabolic analysis. scispace.com

Integrating Adefovir-d4 Diphosphate into systems biology research, particularly through Stable Isotope-Resolved Metabolomics (SIRM), offers a significant opportunity. In a SIRM study, the deuterated compound acts as a tracer. By tracking the incorporation and flow of the deuterium label through various metabolic pathways, researchers can simultaneously map the synthesis and utilization of multiple metabolites. scispace.com This can reveal not only the primary mechanism of action but also potential off-target effects or metabolic shunting, where the blockage of one pathway leads to the upregulation of others. nih.gov

Methodological Advancements in Isotopic Labeling and Ultra-Trace Analysis

The utility of compounds like Adefovir-d4 Diphosphate is intrinsically linked to the methods available for their synthesis and detection. Isotopic labeling is a technique used to track the movement of an isotope through a reaction or metabolic pathway. cernobioscience.comwikipedia.org Significant progress has been made in both the synthesis of isotopically labeled nucleic acids and the analytical techniques used to measure them.

Synthesis:

Enzymatic Synthesis: Methods have been developed for the efficient in vitro synthesis of deuterated and/or ¹³C/¹⁵N-labeled nucleoside triphosphates (NTPs) from labeled precursors like glucose. nih.gov These enzymatic approaches can produce milligram quantities of labeled NTPs, which is sufficient for preparing RNA or DNA for NMR studies. isotope.com One advantage over chemical synthesis is the ability to prepare large oligonucleotides (>50 nucleotides). isotope.com

Chemical Synthesis: Standard phosphoramidite (B1245037) chemistry allows for the position-specific labeling of DNA and RNA molecules, which is crucial for creating residue-specific probes to study function and structure. google.comisotope.com

Analysis:

Mass Spectrometry (MS): Advanced MS techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), enable high-throughput analysis of nucleotides and their isotopologues at nanomolar concentrations from crude cell extracts. scispace.com This allows for the global analysis of nucleotide pools and their dynamic changes.

Nuclear Magnetic Resonance (NMR): NMR is a primary tool for studying labeled molecules. nih.gov The use of deuterium labeling, often in combination with ¹³C and ¹⁵N, simplifies complex spectra and makes it possible to study the structure and dynamics of large nucleic acid-protein complexes. nih.govresearchgate.net

Table 2: Advanced Analytical Techniques for Isotopic Labeling Analysis

Technique Application in Deuterated Nucleotide Research Key Advantage Reference(s)
Mass Spectrometry (MS) Detection and quantification of isotopologues; metabolic flux analysis. High sensitivity; can detect differences in isotope mass. cernobioscience.com, wikipedia.org
Direct-Infusion FTICR-MS High-throughput analysis of nucleotides and their isotopologues in complex mixtures. Rapid, global analysis of polar metabolites down to nanomolar levels. scispace.com
Nuclear Magnetic Resonance (NMR) Determining 3D structures of labeled nucleic acids and their complexes; studying molecular dynamics. Provides detailed structural and positional information of the label. nih.gov, wikipedia.org
Methyl-TROSY NMR Studying large DNA/RNA molecules and their high-molecular-weight protein complexes. Reduces spectral line broadening, enabling analysis of larger systems. nih.gov, researchgate.net

Exploration of Adefovir-d4 Diphosphate in Investigating Fundamental Biochemical Processes Beyond its Established Role

The established role of adefovir (B194249) is as an antiviral agent that, once converted to its diphosphate form, inhibits viral DNA polymerase. medchemexpress.com However, Adefovir-d4 Diphosphate can be repurposed as a sophisticated research tool to investigate a range of fundamental biochemical processes.

The primary kinetic isotope effect (KIE), which arises from the difference in bond strength between C-H and C-D bonds, makes deuterated compounds excellent probes for studying enzyme mechanisms. nih.gov By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can determine whether C-H bond cleavage is a rate-limiting step in a catalytic cycle. Adefovir-d4 Diphosphate could thus be used to finely dissect the catalytic mechanism of various viral and cellular DNA polymerases.

Furthermore, its use is not limited to polymerases. Deuterated nucleotides have been instrumental in elucidating the chemical and structural mechanisms of DNA and RNA cleavage by footprinting agents like the hydroxyl radical. scienceopen.com Similarly, Adefovir-d4 Diphosphate could be incorporated into DNA strands to probe the mechanisms of DNA repair enzymes or the interactions with DNA-binding proteins. The subtle change introduced by deuterium can reveal previously unobservable details about molecular interactions and dynamics. nih.gov The impact of adefovir on biochemical markers of liver fibrosis and inflammation has also been studied, suggesting broader applications in understanding disease pathology. nih.gov

Table 3: Potential Applications of Adefovir-d4 Diphosphate in Foundational Biochemical Research

Research Area Potential Application of Adefovir-d4 Diphosphate Scientific Insight Gained
Enzymology Serve as a substrate to measure the kinetic isotope effect (KIE) for DNA polymerases. Elucidate rate-limiting steps and transition state structures in the enzyme's catalytic cycle.
Structural Biology Incorporate into DNA for NMR or X-ray crystallography studies of DNA-protein complexes. Probe the precise structural and dynamic interactions between DNA and binding partners.
DNA Damage and Repair Use as a component of custom DNA substrates to study repair enzyme activity. Investigate the mechanisms by which cells recognize and repair modified nucleotides.
Metabolic Pathway Analysis Trace the fate of the deuterated molecule within the cell's metabolic network. Map the pathways of nucleotide salvage and degradation and identify metabolic bottlenecks.

Collaborative Research Frameworks for Standardized Deuterated Compound Development and Application

The specialized nature of deuterated compounds necessitates a collaborative approach to maximize their research potential and ensure reliable, reproducible results. The development and application of standards for these molecules are currently fragmented. Future progress would be greatly accelerated by establishing collaborative frameworks.

These frameworks could encompass several key areas:

Standardized Synthesis Protocols: The creation of open-access, detailed protocols for the synthesis and purification of deuterated nucleotides would be invaluable. scienceopen.combu.edu A centralized repository where researchers can share methods, report challenges, and suggest improvements would prevent redundant efforts and improve the quality of materials.

Reference Material Banks: Establishing a source for certified reference standards of compounds like Adefovir-d4 Diphosphate would be crucial for validating analytical methods and ensuring comparability of data across different laboratories.

Shared Data Repositories: A public database for systems biology and metabolomics data generated using deuterated tracers would be a powerful resource. frontiersin.org Aggregating data on the metabolic effects of various labeled compounds would allow for meta-analyses and the development of more accurate predictive models of drug behavior.

Public-Private Partnerships: Fostering collaborations between academic researchers, specialized commercial suppliers of isotopic materials, and contract research organizations (CROs) can streamline the pipeline from custom synthesis to application. isotope.comchemscene.com Such partnerships can leverage the production capabilities of industry with the exploratory research focus of academia.

By creating a more integrated and standardized research ecosystem, the scientific community can more effectively harness the power of deuterated compounds to address fundamental questions in biology and medicine.

Q & A

Q. What are the primary research applications of Adefovir-d4 Diphosphate Triethylamine Salt in proteomics and metabolic studies?

this compound is a stable isotope-labeled compound used to trace metabolic pathways and study enzyme mechanisms. Its deuterium labeling enables nuclear magnetic resonance (NMR) spectroscopy to monitor isotopic incorporation into viral or host biomolecules, such as DNA polymerases or reverse transcriptases. This is critical for elucidating drug metabolism and resistance mechanisms in antiviral research .

Q. Which analytical techniques are recommended to confirm the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for purity assessment (>95% by HPLC) and molecular weight verification. Nuclear magnetic resonance (NMR) is essential for confirming deuterium incorporation and distinguishing diastereomers. Residual solvent analysis (e.g., triethylamine quantification) should follow pharmacopeial guidelines using diluents like dimethyl sulfoxide and sodium hydroxide .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key protocols include:

  • Avoiding aspiration risks by prohibiting eating/drinking in labs and using fume hoods for volatile triethylamine .
  • Storing the compound at -20°C in light-protected, sealed containers to prevent degradation .
  • Implementing emergency measures (e.g., eyewash stations, fire extinguishers) and strict waste disposal for deuterated compounds .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce environmental impact?

Recent advancements involve using deuterium-labeled reagents under milder reaction conditions (e.g., lower temperatures, non-toxic catalysts) to enhance diastereomeric purity and reduce byproducts. Efficient phosphorylation steps with triethylamine as a counterion stabilizer are critical. Post-synthesis purification via ion-exchange chromatography ensures removal of unreacted precursors .

Q. What experimental design is recommended to determine the inhibitory efficiency (Ki) of Adefovir-d4 Diphosphate against viral DNA polymerases?

Use kinetic assays with radiolabeled substrates (e.g., [³H]-dATP) to measure competitive inhibition. For example:

  • Prepare enzyme (e.g., HIV-1 reverse transcriptase) in buffer with varying concentrations of Adefovir-d4 Diphosphate.
  • Calculate Ki values using Lineweaver-Burk plots or computational modeling. Cross-validate with orthogonal methods like surface plasmon resonance (SPR) for binding affinity .

Q. How should researchers address discrepancies in analytical data caused by diastereomeric mixtures or residual solvents?

  • Diastereomers : Separate using chiral HPLC or capillary electrophoresis. Confirm ratios via ³¹P NMR .
  • Residual solvents : Quantify triethylamine via gas chromatography (GC) with flame ionization detection, adhering to USP limits (<3.2 µg/mg) .
  • Contaminants : Cross-check with MS/MS fragmentation patterns to distinguish monophosphate vs. diphosphate forms, as incorrect standards can skew quantitative results .

Q. What methodologies are effective for tracking the metabolic incorporation of deuterium from Adefovir-d4 Diphosphate into viral DNA?

  • Mass spectrometry : Use high-resolution LC-MS/MS to detect deuterium-labeled DNA fragments. Compare isotopic patterns with unlabeled controls.
  • NMR : Monitor ²H incorporation into nucleic acids via heteronuclear single quantum coherence (HSQC) spectroscopy .

Methodological Considerations Table

Challenge Recommended Technique Key Reference
Diastereomer separationChiral HPLC with polysaccharide columns
Residual triethylamine detectionGC with FID or headspace sampling
Enzyme inhibition kineticsRadiolabeled substrate assays + SPR
Metabolic tracingLC-MS/MS and ²H-NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.